molecular formula C22H17N5O2 B13604110 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one

5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13604110
M. Wt: 383.4 g/mol
InChI Key: SBDPSHUMMQYSMM-UHFFFAOYSA-N
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Description

5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a quinoline moiety, an oxadiazole ring, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling of the Quinoline and Oxadiazole Rings: The quinoline and oxadiazole rings can be coupled through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Imidazolone Core: The imidazolone core can be synthesized by the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of the quinoline and oxadiazole rings suggests that it may exhibit antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, photonics, and nanotechnology. Researchers explore its potential as a component in sensors, light-emitting devices, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

    Receptors: It may bind to receptors on the cell surface or within the cell, triggering signaling pathways that lead to physiological responses.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds containing the quinoline ring, such as chloroquine and quinine, are known for their antimalarial properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as furazolidone, exhibit antimicrobial and antiprotozoal activities.

    Imidazolone Derivatives: Compounds with the imidazolone core, such as imidazole, are used in various pharmaceutical applications.

Uniqueness

5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of the quinoline, oxadiazole, and imidazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

4-methyl-3-[3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl]-1H-imidazol-2-one

InChI

InChI=1S/C22H17N5O2/c1-13-6-7-15-10-17(8-9-19(15)24-13)21-25-20(26-29-21)16-4-3-5-18(11-16)27-14(2)12-23-22(27)28/h3-12H,1-2H3,(H,23,28)

InChI Key

SBDPSHUMMQYSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)N5C(=CNC5=O)C

Origin of Product

United States

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